molecular formula C17H11NOS B14615489 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- CAS No. 58665-34-2

1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl-

Cat. No.: B14615489
CAS No.: 58665-34-2
M. Wt: 277.3 g/mol
InChI Key: KBYXYLZSJACKKA-UHFFFAOYSA-N
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Description

1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- typically involves the reaction of 4-arylmethylene-3,4-dihydro-1-benzothiepin-5(2H)-ones with malononitrile in the presence of sodium in an appropriate alcohol. This reaction yields 2-alkoxy-4-aryl-5,6-dihydro-1-benzothiepino[5,4-b]pyridine-3-carbonitriles . The reaction conditions are crucial for achieving high regioselectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group and phenyl substitution make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.

Properties

CAS No.

58665-34-2

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

5-oxo-4-phenyl-2H-1-benzothiepine-3-carbonitrile

InChI

InChI=1S/C17H11NOS/c18-10-13-11-20-15-9-5-4-8-14(15)17(19)16(13)12-6-2-1-3-7-12/h1-9H,11H2

InChI Key

KBYXYLZSJACKKA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3)C#N

Origin of Product

United States

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